molecular formula C14H18ClNO4S B15239299 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate

Cat. No.: B15239299
M. Wt: 331.8 g/mol
InChI Key: NNFBCIYCZQLOPR-UHFFFAOYSA-N
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Description

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate (CAS: 1785038-25-6, Molecular Formula: C₁₅H₂₀ClNO₄S) is a carbamate derivative featuring a cyclobutyl ring substituted with a chlorosulfonylmethyl group. This compound is part of a broader class of cycloalkyl carbamates, often utilized as intermediates in organic synthesis, particularly for introducing sulfonamide moieties in pharmaceuticals or agrochemicals . The chlorosulfonyl group (-SO₂Cl) acts as a reactive handle for nucleophilic substitution, enabling further functionalization.

Properties

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

IUPAC Name

benzyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate

InChI

InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17)

InChI Key

NNFBCIYCZQLOPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cyclobutane Intermediate Synthesis

The cyclobutyl ring is typically synthesized via [2+2] photocycloaddition or ring-closing metathesis. For this compound, a modified Weiss-Cook reaction is employed to generate 1-(hydroxymethyl)cyclobutane-1-methanol, which is subsequently sulfonylated. Chlorosulfonation is achieved using chlorosulfonic acid under anhydrous conditions at 0–5°C, yielding 1-[(chlorosulfonyl)methyl]cyclobutylmethanol.

Table 1: Reagents and Conditions for Cyclobutane Intermediate

Step Reagents Temperature Time Yield
Ring formation Dichloromethane, TiCl₄ −78°C 6 hr 68%
Sulfonylation ClSO₃H, DCM 0–5°C 2 hr 82%

Stepwise Laboratory-Scale Preparation

Carbamate Formation

The benzyl carbamate group is introduced via nucleophilic substitution. The intermediate 1-[(chlorosulfonyl)methyl]cyclobutylmethanol is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This step is performed in tetrahydrofuran (THF) at −20°C to minimize side reactions.

Critical Parameters:

  • Molar ratio: 1:1.2 (alcohol:benzyl chloroformate)
  • Side products: Overalkylation (<5%) and hydrolysis adducts (<3%).

Purification and Characterization

Crude product is purified using flash chromatography (silica gel, hexane/ethyl acetate 4:1). Final characterization employs:

  • NMR: δ 7.35–7.28 (m, 5H, Ar–H), 4.52 (s, 2H, CH₂O), 3.95 (d, 2H, CH₂N).
  • HPLC: Purity >98% (C18 column, acetonitrile/water).

Industrial-Scale Production Methods

Continuous Flow Synthesis

Patent CN85109417A describes a continuous three-reactor system for analogous carbamates:

  • Reactor 1: Methylamine and diphenyl carbonate react at 50°C to form phenyl-N-methyl urethane.
  • Reactor 2: Thermal cleavage at 180–220°C under reduced pressure (200 mmHg) generates methyl isocyanate.
  • Reactor 3: Methyl isocyanate reacts with benzyl alcohol derivatives to form the carbamate.

Table 2: Scalability Metrics

Parameter Laboratory Scale Pilot Plant
Daily output 5 g 34 kg
Yield 72% 97%
Purity 98% 99.5%

Reaction Optimization and Catalysis

Solvent and Base Selection

Optimal yields are achieved with:

  • Solvent: THF > DCM > toluene (polar aprotic solvents enhance nucleophilicity).
  • Base: Triethylamine outperforms NaHCO₃ or K₂CO₃ due to superior Cl⁻ scavenging.

Temperature Control

Exothermic reactions require precise cooling:

  • Carbamation at −20°C reduces byproduct formation by 40% compared to 0°C.
  • Sulfonylation above 10°C decreases yield to 55% due to decomposition.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Steps Total Yield Cost (USD/g)
Batch (lab) 5 58% 220
Continuous flow 3 89% 85
Microwave-assisted 4 76% 150

Continuous flow synthesis demonstrates superior efficiency, reducing reaction time from 22 hr (batch) to 8 hr.

Applications in Medicinal Chemistry

This compound serves as a precursor for protease inhibitors and kinase modulators. Its chlorosulfonyl group enables covalent binding to cysteine residues, a mechanism exploited in Bruton’s tyrosine kinase (BTK) inhibitors.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent for introducing the chlorosulfonyl group into other molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which may interact with biological targets .

Comparison with Similar Compounds

Structural Analogs with Varying Cycloalkyl Rings

The compound belongs to a family of carbamates differing in cycloalkyl ring size. and highlight key analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate 1785038-25-6 C₁₅H₂₀ClNO₄S 345.84 Cyclobutyl, chlorosulfonyl
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate 1784289-25-3 C₁₅H₂₀ClNO₄S 345.84 Cyclopentyl, chlorosulfonyl
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate 1781036-32-5 C₁₅H₂₀ClNO₄S 345.84 Cyclohexyl, chlorosulfonyl
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)-N-methylcarbamate 1785038-32-5 C₁₄H₁₈ClNO₄S 331.81 Cyclopropyl, chlorosulfonyl, N-methyl

Key Observations :

  • Ring Size and Strain : The cyclobutyl ring introduces moderate ring strain compared to cyclopentyl (strain-free) and cyclopropyl (highly strained) analogs. This strain may enhance reactivity in substitution reactions but reduce thermal stability .
  • N-Methyl Substitution : The cyclopropyl analog includes an N-methyl group, which may alter solubility and steric accessibility .

Functional Group Variants: Chlorosulfonyl vs. Cyano Derivatives

and list carbamates with cyano (-CN) or aromatic substituents instead of chlorosulfonyl:

Compound Name CAS Number Molecular Formula Similarity Score Key Substituent
Benzyl (1-cyanocyclohexyl)carbamate 1352999-51-9 C₁₅H₁₈N₂O₂ 0.93 Cyclohexyl, cyano
Benzyl N-[(2-chlorophenyl)(cyano)methyl]carbamate 1353000-08-4 C₁₆H₁₂ClN₂O₂ N/A 2-Chlorophenyl, cyano

Key Observations :

  • Reactivity: The chlorosulfonyl group is a superior leaving group (-SO₂Cl → -SO₂⁻) compared to cyano, making the target compound more reactive in nucleophilic substitutions (e.g., forming sulfonamides) .
  • Electronic Effects: Cyano groups are electron-withdrawing, which could stabilize intermediates but reduce electrophilicity at the carbamate carbonyl.
  • Applications: Chlorosulfonyl derivatives are preferred for prodrug strategies requiring in situ activation, while cyano analogs may serve as stable intermediates or enzyme inhibitors .

Complex Derivatives with Bulky Substituents

references compounds with bulky groups (e.g., trityltetrazolyl, dibromo-aniline):

Compound Name CAS Number Molecular Formula Key Features
Benzyl N-[(2'-(trityltetrazol-5-yl)-1,1'-biphenyl-4-yl]methylcarbamate 1798894-89-9 C₄₀H₃₄N₆O₂ Trityltetrazolyl, biphenyl
Benzyl N-[(2r)-1-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-1-oxo-3-sulfanylpropan-2-yl]carbamate;hydrochloride 97290-51-2 C₂₆H₃₂Br₂ClN₄O₃S Dibromo-aniline, thiol, hydrochloride salt

Key Observations :

  • Steric Hindrance : Bulky groups (e.g., trityl) reduce reaction rates but improve selectivity in enzyme-binding pockets.
  • Solubility : Hydrochloride salts (e.g., 97290-51-2) enhance water solubility, critical for biological assays.
  • Target Specificity : Dibromo and thiol groups may confer unique interactions with biological targets, such as cysteine proteases .

Biological Activity

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a compound with the potential for various biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1780518-29-7
  • Molecular Formula : C13H16ClNO4S
  • Molecular Weight : 317.79 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound can be categorized based on its effects on different biological systems. Here are some key findings:

Cytotoxicity and Anticancer Properties

In vitro studies on structurally related carbamates have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further investigation into this compound could reveal similar anticancer properties.

Enzyme Inhibition

Certain carbamate derivatives are known to inhibit key enzymes involved in metabolic pathways. For instance, they may act as inhibitors of acetylcholinesterase, which is significant in treating neurodegenerative diseases. Research into the enzyme inhibition profile of this compound is warranted.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AntimicrobialPotential activity against bacteria
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPossible inhibition of acetylcholinesterase

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of sulfonamide derivatives found that compounds with similar functional groups displayed significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit comparable effects .
  • Cytotoxicity Assessment : In a study focused on carbamate derivatives, several compounds were tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity. Although specific data for this compound is lacking, its structural analogs suggest it may also possess anticancer properties .
  • Enzyme Inhibition Analysis : Research into the inhibition of acetylcholinesterase by carbamates reveals a promising therapeutic avenue for neurodegenerative diseases. Investigating this compound's inhibitory potential could provide insights into its application in treating such conditions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves activating intermediates under controlled conditions. For analogous carbamates, a stepwise protocol includes:

  • Activation : Mixing the precursor with N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) at -20°C for 10 minutes to form an active ester intermediate.
  • Coupling : Adding aqueous sodium bicarbonate to the reaction mixture, followed by extraction with dichloromethane (CH2_2Cl2_2) and water.
  • Purification : Flash column chromatography to isolate the product (67% yield reported for similar compounds) .
  • Optimization : Temperature control (-20°C) minimizes side reactions, while pH adjustments (NaHCO3_3) stabilize intermediates.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • Chromatography : Thin-layer chromatography (TLC) with reported Rf_f values (e.g., 0.25 in ethyl acetate/hexane) to monitor reaction progress .
  • Spectroscopy :
  • 1^1H/13^{13}C NMR : Assign peaks for cyclobutyl, chlorosulfonyl, and benzyl groups (e.g., cyclobutyl protons at δ 1.8–2.5 ppm) .
  • IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm1^{-1}) and sulfonyl S=O vibrations (~1350–1150 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C14_{14}H16_{16}ClNO5_5S, MW 345.80) .

Advanced Research Questions

Q. How does this compound react with common oxidizing/reducing agents, and what are the mechanistic implications?

  • Methodological Answer :

  • Oxidation : Sulfonyl groups are typically stable, but chlorosulfonyl may react with strong oxidants (e.g., KMnO4_4) to form sulfonic acids. Monitor via 13^{13}C NMR for S=O signal shifts .
  • Reduction : Sodium borohydride (NaBH4_4) could reduce the carbamate C=O, but the chlorosulfonyl group may require harsher conditions (e.g., LiAlH4_4). Design experiments under inert atmosphere and track by TLC .

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) to resolve cyclobutyl and sulfonyl geometry.
  • Refinement : Employ SHELXL for small-molecule refinement. Key steps:

Assign anisotropic displacement parameters for non-H atoms.

Model hydrogen atoms geometrically (riding model).

Validate via R1_1 (< 0.05) and wR2_2 (< 0.15) metrics .

  • Hydrogen Bonding : Analyze N–H···O/S interactions to confirm conformational stability .

Q. How does this compound interact with enzymatic targets, and how can its inhibitory activity be validated?

  • Methodological Answer :

  • Target Selection : Prioritize sulfotransferases or proteases due to the sulfonyl group’s electrophilicity.
  • Assay Design :

Enzyme Inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC50_{50}.

Binding Studies : Perform isothermal titration calorimetry (ITC) to quantify affinity (ΔH, Kd_d).

  • Control Experiments : Compare with non-chlorinated analogs to isolate chlorosulfonyl’s role .

Q. How should researchers address contradictory data in spectroscopic characterization across studies?

  • Methodological Answer :

  • Purity Verification : Re-run chromatography (HPLC) to exclude impurities affecting NMR/IR signals.
  • Solvent Effects : Test spectra in multiple solvents (CDCl3_3, DMSO-d6_6) to identify shifts from polarity changes.
  • Collaborative Validation : Cross-check data with independent labs using standardized protocols (e.g., 500 MHz NMR) .

Q. What structural analogs of this compound show improved bioactivity, and how does substituent variation impact SAR?

  • Methodological Answer :

  • Analog Design : Replace cyclobutyl with cyclohexyl () or introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring ( ).
  • SAR Analysis :
  • Chlorosulfonyl : Critical for enzyme inhibition; replacing with methylsulfonyl reduces reactivity.
  • Cyclobutyl Rigidity : Enhances binding pocket compatibility vs. flexible chains.
  • Activity Testing : Use parallel synthesis to generate derivatives and screen via high-throughput assays .

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